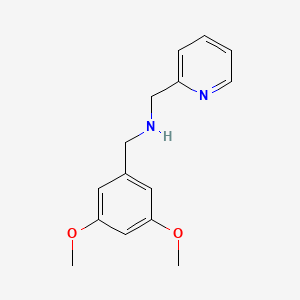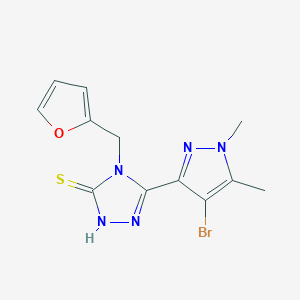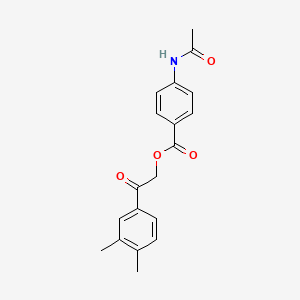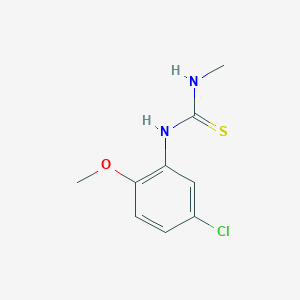
(3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine, also known as DMPEA, is a chemical compound that belongs to the family of phenethylamines. It is a synthetic compound that has gained attention in scientific research for its potential therapeutic properties. DMPEA has a molecular weight of 275.35 g/mol and a chemical formula of C16H19N2O2.
Mecanismo De Acción
The mechanism of action of (3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine is not fully understood. However, it is believed to act on various receptors in the body, including the serotonin receptor and the dopamine receptor. (3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its therapeutic properties.
Biochemical and Physiological Effects:
(3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. (3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine has also been shown to have antioxidant effects by scavenging free radicals. In addition, (3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine has been shown to have anti-tumor effects by inhibiting the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and has a long shelf life. However, (3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine has some limitations for lab experiments. It is a relatively new compound, and its pharmacological properties are not fully understood. In addition, (3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine is a controlled substance, and its use is regulated by law.
Direcciones Futuras
There are several future directions for the study of (3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine. One direction is to further investigate its potential therapeutic properties in treating neurodegenerative diseases. Another direction is to study its potential use as a drug target for various diseases. In addition, future studies could focus on improving the synthesis method of (3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine to increase its yield and purity.
Conclusion:
In conclusion, (3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine is a synthetic compound that has gained attention in scientific research for its potential therapeutic properties. It has been studied for its anti-inflammatory, antioxidant, and anti-tumor properties. (3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine has also been studied for its potential use in treating neurodegenerative diseases and as a drug target for various diseases. However, further research is needed to fully understand its pharmacological properties and potential therapeutic uses.
Métodos De Síntesis
(3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine can be synthesized through a multi-step process that involves the reaction of 3,5-dimethoxybenzaldehyde with 2-pyridinemethanamine. The reaction is catalyzed by a base such as sodium hydride or potassium carbonate. The resulting product is then purified through column chromatography to obtain pure (3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine. The synthesis method of (3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine has been extensively studied, and various modifications have been made to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
(3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties. (3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, (3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine has been studied for its potential use as a drug target for various diseases.
Propiedades
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-18-14-7-12(8-15(9-14)19-2)10-16-11-13-5-3-4-6-17-13/h3-9,16H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSMTLDSQVRFEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CNCC2=CC=CC=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,5-dimethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-cyano-3-[4-(diethylamino)phenyl]-N-(3,5-dimethylphenyl)acrylamide](/img/structure/B5809286.png)



![N-(4-cyanophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5809311.png)

![1-hydroxy-4-[(4-methoxyphenyl)amino]anthra-9,10-quinone](/img/structure/B5809325.png)

![2-[4-(4-ethyl-1-piperazinyl)-2-quinazolinyl]phenol](/img/structure/B5809334.png)


![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B5809354.png)
